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molecular formula C13H13NO3S B8358749 2-(4-Isopropoxyphenoxy)-1,3-thiazole-5-carbaldehyde

2-(4-Isopropoxyphenoxy)-1,3-thiazole-5-carbaldehyde

Cat. No. B8358749
M. Wt: 263.31 g/mol
InChI Key: OIXLLOWQNLHMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748627B2

Procedure details

Butyl lithium (20 mL, of 2.5M solution, 0.05 mol) at −78° C. over 15 minutes was added to a solution of Example 1B (11.8 g, 0.05 mol) in dry tetrahydrofuran. After one hour at the same temperature, formylmorpholine (5.8 g, 0.05 mol) was added drop wise and the mixture was stirred for 4 hours and then quenched with sat. NH4Cl. The aqueous layer was extracted with ethyl acetate and the organic phase washed with brine, dried over MgSO4 and filtered. The filtrate was concentrated and purified on silica gel (5˜35% ethyl acetate in hexane) to give 13.2 g of product as a yellow oil, 1H NMR (300 MHz, CDCl3) δ ppm 1.36 (d, J=5.88 Hz, 6H) 4.46-4.61 (m, 1H) 6.88-6.98 (m, 2H) 7.12-7.23 (m, 2H) 7.93 (s, 1H) 9.83 (s, 1H). MS (ESI), m/z 264.1 (M+H)+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]([O:9][C:10]1[CH:21]=[CH:20][C:13]([O:14][C:15]2[S:16][CH:17]=[CH:18][N:19]=2)=[CH:12][CH:11]=1)([CH3:8])[CH3:7].[CH:22](N1CCOCC1)=[O:23]>O1CCCC1>[CH:6]([O:9][C:10]1[CH:21]=[CH:20][C:13]([O:14][C:15]2[S:16][C:17]([CH:22]=[O:23])=[CH:18][N:19]=2)=[CH:12][CH:11]=1)([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)(C)OC1=CC=C(OC=2SC=CN2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(=O)N1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (5˜35% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(OC=2SC(=CN2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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